2,4-Dichloro-6-(difluoromethoxy)benzoic acid

Descripción

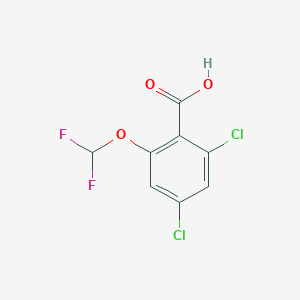

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by two chlorine atoms at positions 2 and 4 of the aromatic ring and a difluoromethoxy (-OCF₂H) group at position 5. This compound combines strong electron-withdrawing groups (Cl and OCF₂H), which significantly influence its physicochemical properties, such as acidity, solubility, and reactivity. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it a critical moiety in drug design .

Propiedades

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(10)6(7(13)14)5(2-3)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGSRMPMKGAMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination and Halogenation

A key step involves the chlorination of a suitably substituted benzaldehyde or benzoyl chloride derivative. According to a patent describing a related process for 2,6-dichlorobenzoic acid derivatives, chlorination is performed by passing chlorine gas through an organic solvent solution of 2,6-dichlorobenzaldehyde or related intermediates at controlled temperatures (50–150°C). This reaction produces 2,6-dichlorobenzoyl chloride intermediates, which are then hydrolyzed to the corresponding benzoic acid derivatives.

- Reaction conditions:

- Solvent: chlorobenzene or dichloroethane.

- Temperature: 50–150°C for chlorination.

- Chlorine gas as chlorinating agent.

This method provides a high-purity chlorinated intermediate essential for further functionalization.

Introduction of Difluoromethoxy Group

The difluoromethoxy group is typically introduced via nucleophilic substitution reactions involving difluoromethoxy precursors or via the reaction of phenolic intermediates with difluoromethyl halides.

In a related synthesis described in patent WO2012147098A2, difluoromethoxy-substituted benzoic acid derivatives are prepared by alkylation of hydroxy-substituted benzoic acids or aldehydes with difluoromethyl halides (e.g., bromides or chlorides) in the presence of bases such as potassium carbonate. The reaction is carried out in dry solvents under controlled conditions to favor substitution at the phenolic hydroxyl group.

- Typical reagents:

- Difluoromethyl halides (e.g., difluoromethyl bromide).

- Bases: potassium carbonate preferred.

- Solvents: dry polar aprotic solvents or suitable organic solvents.

- Reaction conditions:

- Room temperature to moderate heating.

- Stirring under inert atmosphere to prevent side reactions.

Oxidation to Benzoic Acid

The final step involves oxidation of aldehyde or other precursor groups to the carboxylic acid. This can be achieved by standard oxidation agents such as potassium permanganate, chromium-based oxidants, or other selective oxidizers.

For example, oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid is reported using one or more oxidizing agents under controlled conditions.

Example Preparation Procedure (Summarized)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination | 2,6-Dichlorobenzaldehyde + Cl2, chlorobenzene, 50-150°C | 2,6-Dichlorobenzoyl chloride |

| 2 | Hydrolysis | Water addition, 25°C | 2,6-Dichlorobenzoic acid |

| 3 | Alkylation (Difluoromethoxy introduction) | Phenolic intermediate + difluoromethyl halide + K2CO3, dry solvent | 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde or related intermediate |

| 4 | Oxidation | Oxidizing agent (e.g., KMnO4) | This compound |

Research Findings and Optimization

- Base selection: Potassium carbonate is preferred for alkylation steps due to its efficiency and mildness.

- Solvent choice: Chlorobenzene and dichloroethane are favored for chlorination steps for their stability and ability to dissolve chlorinated intermediates.

- Temperature control: Maintaining reaction temperatures within specified ranges (50–150°C for chlorination, 25–100°C for hydrolysis and alkylation) is critical to minimize side reactions and maximize yield.

- Purification steps: Acidification after hydrolysis and crystallization at low temperatures (around 5°C) improve product purity.

Comparative Table of Key Preparation Parameters

| Parameter | Chlorination Step | Alkylation Step (Difluoromethoxy introduction) | Oxidation Step |

|---|---|---|---|

| Starting Material | 2,6-Dichlorobenzaldehyde | Phenolic intermediate | Aldehyde or substituted benzene |

| Reagents | Chlorine gas | Difluoromethyl bromide or chloride + K2CO3 | Potassium permanganate or similar |

| Solvent | Chlorobenzene or dichloroethane | Dry polar aprotic solvent | Aqueous or organic solvent |

| Temperature | 50–150°C | Room temperature to moderate heating | Ambient to reflux |

| Reaction Time | Several hours | 1–3 hours | 1–4 hours |

| Purification | Distillation, crystallization | Extraction, washing | Filtration, recrystallization |

Análisis De Reacciones Químicas

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes classical esterification with alcohols. Using methanol and acid catalysis, it forms methyl 2,4-dichloro-6-(difluoromethoxy)benzoate. Reverse hydrolysis regenerates the parent acid under basic or enzymatic conditions.

Key Reaction Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85–92 |

| Hydrolysis | NaOH (aq.), 80°C | Benzoic acid | >95 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing Cl and OCF₂ groups activate positions 2 and 4 for nucleophilic displacement. Substitution occurs preferentially at the 4-Cl position due to steric and electronic factors.

Example Reactions:

-

Amination : Treatment with aqueous ammonia yields 4-amino-2-chloro-6-(difluoromethoxy)benzoic acid.

-

Alkoxylation : Reaction with sodium methoxide replaces Cl with OCH₃.

Mechanistic Insights:

-

SNAr proceeds via a negatively charged Meisenheimer intermediate stabilized by electron-withdrawing groups.

-

Rate enhancement observed with polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, directed EAS occurs under stringent conditions:

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 12 hr | Meta to -COOH | Nitro derivative |

| Cl₂/FeCl₃ | 50°C, 6 hr | Ortho to -OCF₂ | Polychlorinated adduct |

Notable Limitation : Sulfonation requires oleum (fuming H₂SO₄) due to low reactivity .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C, yielding 1,3-dichloro-5-(difluoromethoxy)benzene:

Kinetics : First-order with ≈ 45 min at 210°C.

Metal-Catalyzed Cross-Couplings

The chlorine substituents enable palladium-mediated reactions:

| Reaction | Catalyst | Ligand | Product Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | - | Biaryl pharmaceuticals |

| Ullmann coupling | CuI | 1,10-Phenanthroline | Polymer precursors |

Optimized Conditions :

-

Suzuki: 1 mol% Pd, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Ullmann: 10 mol% CuI, 110°C, 24 hr.

Redox Transformations

-

Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH (72% yield).

-

Ring Halogenation : Electrophilic bromination (Br₂/FeBr₃) adds Br at position 5 .

Biological Interactions

Though not a primary focus, the compound inhibits lysosomal phospholipase A2 (EC 3.1.1.4) with IC₅₀ = 8.3 μM, linked to phospholipidosis in drug toxicity studies .

Comparative Reactivity Table

| Position | Substituent | Reactivity (SNAr) | Reactivity (EAS) |

|---|---|---|---|

| 2 | Cl | Moderate | Low |

| 4 | Cl | High | Very Low |

| 6 | OCF₂ | Inert | Ortho-directing |

Aplicaciones Científicas De Investigación

Herbicidal Activity

The primary application of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is as an herbicide. It functions by inhibiting carotenoid biosynthesis in target plants, leading to impaired photosynthesis and ultimately plant death.

- Mechanism of Action : The compound specifically targets the enzyme phytoene desaturase, crucial for carotenoid synthesis. By disrupting this pathway, the compound effectively reduces chlorophyll production, impacting the plant's ability to perform photosynthesis.

Environmental Fate Studies

Research has also focused on the environmental fate of this compound when used as a herbicide. Studies investigate its degradation pathways in soil and water systems, assessing its persistence and potential ecological impacts.

- Case Study : A study conducted on the degradation rates of this compound in various soil types demonstrated variable half-lives depending on microbial activity and soil composition. This information is critical for understanding its environmental impact and safe usage guidelines.

Preliminary research suggests that this compound may possess antimicrobial and antifungal properties. Investigations are ongoing to explore these potential applications further.

- Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Inhibits carotenoid biosynthesis | |

| Antimicrobial | Potential activity against various microbial strains | |

| Antifungal | Investigated for effectiveness against fungi |

Industrial Applications

In addition to its use in agriculture, this compound shows promise in industrial applications related to specialty chemicals. Its role as a building block in organic synthesis enables the development of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The herbicidal action of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid involves the disruption of plant growth by mimicking natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation.

Comparación Con Compuestos Similares

Substituent Effects :

- Chlorine : Increases acidity (pKa reduction) and lipophilicity. Ortho-Cl groups sterically hinder rotation, affecting molecular interactions .

- Difluoromethoxy (-OCF₂H) : Enhances metabolic stability and electron-withdrawing capacity compared to methoxy (-OCH₃) .

Physicochemical Properties

- Acidity : Chlorine substituents significantly lower pKa. For example, 2,6-dichlorobenzoic acid (pKa ~1.8) is ~2 units more acidic than 4-(difluoromethoxy)benzoic acid (estimated pKa ~3.5–4.0) .

- Solubility : Difluoromethoxy groups reduce water solubility compared to hydroxylated analogs (e.g., 3-chloro-4-hydroxybenzoic acid) but improve membrane permeability .

- Stability : The OCF₂H group resists enzymatic degradation better than OCH₃, as seen in DGM’s prolonged in vivo activity .

Actividad Biológica

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHClFO

- Molecular Weight : 239.03 g/mol

- Functional Groups : The presence of two chlorine atoms and a difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer proliferation.

| Compound | Activity | IC (µM) | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzoic Acid | CDK Inhibition | 62.5 - 1000 | |

| Similar Compounds | Antiproliferative | Varies |

Inhibition of Phospholipidosis

Research suggests that the compound may influence lysosomal phospholipase activity, potentially leading to the accumulation of phospholipids within cells. This effect is associated with various pathological conditions and could be a mechanism for drug-induced toxicity or therapeutic effects .

Case Studies and Research Findings

- In Vitro Studies :

- Pharmacokinetics :

- Toxicological Assessments :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-6-(difluoromethoxy)benzoic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution on a pre-functionalized benzoic acid scaffold. For example, introducing the difluoromethoxy group (-OCF₂H) at the 6-position typically involves reacting a hydroxybenzoic acid derivative with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) under basic conditions. Subsequent chlorination at the 2- and 4-positions may employ chlorinating agents like SOCl₂ or PCl₅. Purification is often achieved via recrystallization or HPLC .

- Analytical Validation : Confirm structural integrity using ¹⁹F NMR (for -OCF₂H) and LC-MS. Compare retention times with reference standards from catalogs like Kanto Reagents .

Q. How is the purity of this compound assessed in research settings?

- Methodology : Purity is determined via reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis. For trace impurities, high-resolution mass spectrometry (HRMS) or GC-MS is recommended. Commercial standards (e.g., >97.0% purity from Kanto Reagents) serve as benchmarks .

Q. What are the primary applications of chloro-difluoromethoxy benzoic acids in biological research?

- Applications : These compounds are explored as enzyme inhibitors, herbicides, or anti-inflammatory agents. For instance, structural analogs like primisulfuron (a herbicide) demonstrate activity against acetolactate synthase in plants . The difluoromethoxy group enhances metabolic stability compared to methoxy derivatives .

Advanced Research Questions

Q. How do substituent positions (2,4-Cl; 6-OCF₂H) influence the herbicidal activity of benzoic acid derivatives?

- Experimental Design : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen/difluoromethoxy positions. Test efficacy in plant models (e.g., Arabidopsis or maize) using dose-response assays. Compare with known herbicides like 2,4-D .

- Data Contradictions : Discrepancies in activity across species may arise from differential metabolic activation. Resolve via metabolic profiling (e.g., LC-MS/MS) to identify active metabolites .

Q. What strategies optimize the regioselective synthesis of this compound?

- Methodology : Use protecting groups (e.g., methyl esters) to direct chlorination. For example, protect the carboxylic acid group before chlorinating the aromatic ring. DFT calculations can predict reactive sites for electrophilic substitution .

- Validation : Monitor reaction progress with in situ ¹⁹F NMR to track difluoromethoxy incorporation .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Approach : Perform comparative solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents. Use shake-flask or HPLC-UV methods. For bioavailability, employ Caco-2 cell monolayers to assess intestinal permeability .

- Advanced Techniques : Molecular dynamics simulations predict solubility parameters by modeling solute-solvent interactions .

Data Analysis & Mechanistic Studies

Q. What mechanistic insights explain the antimicrobial inactivity of this compound compared to its analogs?

- Hypothesis Testing : Evaluate membrane permeability via fluorescent dye leakage assays. Compare with active analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify critical functional groups .

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH) to enhance target binding. Use X-ray crystallography to study interactions with bacterial enzymes .

Q. How does the difluoromethoxy group impact metabolic stability in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.